molecular formula C25H26O7 B14178786 Kanzonol T CAS No. 181476-22-2

Kanzonol T

Cat. No.: B14178786
CAS No.: 181476-22-2
M. Wt: 438.5 g/mol
InChI Key: SBSQRDFJISUOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kanzonol T (C₂₅H₂₆O₇; molecular weight: 438.50 g/mol) is a complex isoflavonoid isolated from Glycyrrhiza glabra, Glycyrrhiza inflata, and Glycyrrhiza uralensis . Its IUPAC name, 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-hydroxy-3-methylbutyl)chromen-4-one, reflects its unique structural features, including a 6-benzoyl substitution and a prenylated side chain. Key physicochemical properties include a topological polar surface area (TPSA) of 116.00 Ų, moderate lipophilicity (XlogP: 4.10), and four hydrogen bond donors .

Properties

CAS No.

181476-22-2

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-hydroxy-3-methylbutyl)chromen-4-one

InChI

InChI=1S/C25H26O7/c1-24(2,30)9-7-14-17(26)11-19-20(22(14)28)23(29)16(12-31-19)13-5-6-18-15(21(13)27)8-10-25(3,4)32-18/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3

InChI Key

SBSQRDFJISUOGV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C(=C(C(=C4)O)CCC(C)(C)O)O)C

melting_point

205 - 209 °C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Enzyme Inhibition

  • Kanzonol E: Binds α-amylase (-9.6 kcal/mol) and α-glucosidase (-9.1 kcal/mol) more effectively than acarbose (-7.6 kcal/mol) .
  • This compound: Inhibits MMP-2 secretion (implied by structural analogs) but primarily targets nuclear receptors (PPARγ, estrogen) .

Antimicrobial and Anti-inflammatory Effects

  • Kanzonol C: Exhibits potent antimicrobial activity against Gram-positive bacteria and fungi (IC₅₀: 0.31–0.97 µM) .
  • This compound: Enhances anti-inflammatory pathways via differential metabolite modulation (e.g., taurine reduction) .

Metabolic and Receptor Interactions

  • Kanzonol W: Activates PPARγ (3x potency of troglitazone at 10 µg/mL), aiding metabolic regulation .
  • This compound: Stronger PPARγ binding (89.57%) but lacks direct evidence of metabolic modulation .

Pharmacokinetic Profiles

Compound GI Absorption BBB Penetration Oral Bioavailability Key Limitation
This compound 97.83% 60% (low) 58.57% High carcinogenic risk
Kanzonol E High (white region) None Not reported Limited CNS effects
Kanzonol R Not reported Not reported Not reported Poor solubility
Kanzonol W Moderate Low Not reported Requires higher doses

Key Research Findings and Implications

Structural-Activity Relationships: Prenylation and hydroxylation patterns (e.g., this compound’s 3-hydroxy-3-methylbutyl group) enhance receptor binding but may increase toxicity . Methoxy groups in Kanzonol C improve antimicrobial potency but reduce metabolic stability .

Therapeutic Potential: this compound: Suitable for topical anti-inflammatory applications due to high GI absorption and low BBB penetration . Kanzonol E: A candidate for diabetes management via α-amylase/glucosidase inhibition .

Toxicity Concerns: this compound’s carcinogenic and hepatotoxic risks necessitate structural optimization for clinical use . Kanzonol C and W show safer profiles but require in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.